molecular formula C21H21N3O2 B4260667 2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol

2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol

Cat. No. B4260667
M. Wt: 347.4 g/mol
InChI Key: HFWJZQYSBSDISP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol, also known as Ro 15-4513, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol 15-4513 acts as a competitive antagonist at the benzodiazepine site of the GABA-A receptor. It binds to the receptor and prevents the binding of benzodiazepines, which are commonly used as anxiolytics and hypnotics. By blocking the benzodiazepine site, 2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol 15-4513 reduces the activity of the GABA-A receptor and decreases the inhibitory effects of GABA in the brain.
Biochemical and Physiological Effects:
2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol 15-4513 has been shown to produce a range of biochemical and physiological effects. It has been reported to increase anxiety-like behaviors in animal models, which is consistent with its antagonistic effects on the GABA-A receptor. 2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol 15-4513 has also been shown to decrease the reinforcing effects of alcohol in animal models, suggesting its potential use in treating alcohol dependence.

Advantages and Limitations for Lab Experiments

2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol 15-4513 has several advantages for lab experiments, including its high potency and selectivity for the GABA-A receptor. However, it also has some limitations, such as its relatively short half-life and potential for off-target effects. Careful consideration should be given to the dose and administration route of 2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol 15-4513 in lab experiments to minimize these limitations.

Future Directions

There are several potential future directions for research on 2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol 15-4513. One area of interest is the development of more selective GABA-A receptor antagonists that could be used to study the specific subtypes of the receptor. Another area of interest is the investigation of 2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol 15-4513's potential use in treating other psychiatric disorders, such as anxiety and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol 15-4513 and its potential therapeutic applications.

Scientific Research Applications

2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol 15-4513 has been studied for its potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and psychiatry. It has been shown to modulate the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, which is a major inhibitory neurotransmitter in the brain. 2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol 15-4513 has also been studied for its potential use in treating alcohol dependence and withdrawal symptoms.

properties

IUPAC Name

2-[5-(6-methoxy-1-methylindol-3-yl)-4-phenylimidazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-23-13-18(17-9-8-16(26-2)12-19(17)23)21-20(15-6-4-3-5-7-15)22-14-24(21)10-11-25/h3-9,12-14,25H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWJZQYSBSDISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)OC)C3=C(N=CN3CCO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol
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2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol
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2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol
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2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol
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2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol
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2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol

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